molecular formula C10H7BrN2O2 B14767585 2-(6-bromoquinazolin-4-yl)acetic acid

2-(6-bromoquinazolin-4-yl)acetic acid

Cat. No.: B14767585
M. Wt: 267.08 g/mol
InChI Key: IXQCDYVWXRSSGO-UHFFFAOYSA-N
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Description

2-(6-bromoquinazolin-4-yl)acetic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of a bromine atom at the 6th position and an acetic acid moiety at the 2nd position of the quinazoline ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromoanthranilic acid with isonicotinoyl chloride in the presence of acetic anhydride to form the quinazoline core . This intermediate is then further reacted with appropriate reagents to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromoquinazolin-4-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Acid chlorides or anhydrides in the presence of a base.

Major Products

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

    Condensation Products: Esters or amides of quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(6-bromoquinazolin-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazoline: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

    2-(4-chlorophenyl)quinazoline: Contains a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    Quinazoline-4-acetic acid:

Uniqueness

2-(6-bromoquinazolin-4-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and chemical intermediates.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-(6-bromoquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-8-7(3-6)9(4-10(14)15)13-5-12-8/h1-3,5H,4H2,(H,14,15)

InChI Key

IXQCDYVWXRSSGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)CC(=O)O

Origin of Product

United States

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